SB 328437 - 247580-43-4

SB 328437

Catalog Number: EVT-282072
CAS Number: 247580-43-4
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SB 328437 is a small molecule identified and developed through high-throughput screening for its selective antagonism of the C-C chemokine receptor type 3 (CCR3) []. Chemokine receptors, specifically CCR3, are implicated in various inflammatory and immune responses, making their modulation a potential target for therapeutic intervention. SB 328437 acts by blocking the binding of natural ligands to CCR3, thereby hindering the downstream signaling pathways responsible for eosinophil recruitment and activation, key processes in allergic inflammation and other related conditions [].

SB-297006

Compound Description: SB-297006 is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). Like SB 328437, it exhibits inhibitory effects on eosinophil chemotaxis induced by eotaxin and MCP-4. []

Relevance: SB-297006 is structurally related to SB 328437 and shares its high affinity for CCR3. Both compounds are non-peptide CCR3 antagonists and have been investigated for their potential in treating allergic inflammatory diseases. [, ]

Relevance: Although initially categorized as a CCR3 antagonist like SB 328437, the lack of specificity of UCB 35625 highlights the importance of identifying and characterizing highly selective CCR3 antagonists for therapeutic applications. []

5-oxo-eicosatetraenoate (5-oxo-ETE)

Compound Description: 5-oxo-eicosatetraenoate (5-oxo-ETE) is a potent chemoattractant for eosinophils. Its activity can be inhibited by SB 328437 and SB 297006. []

Relevance: The ability of SB 328437 and SB 297006 to block 5-oxo-ETE-induced eosinophil migration, alongside their CCR3 antagonist activity, suggests that 5-oxo-ETE might act through CCR3. This further underscores the potential of CCR3 antagonists like SB 328437 in managing eosinophil-mediated inflammation. []

Eotaxin (CCL11)

Compound Description: Eotaxin (CCL11) is a chemokine that acts as a potent chemoattractant for eosinophils by activating CCR3. []

Relevance: Eotaxin's interaction with CCR3 is directly inhibited by SB 328437, highlighting the compound's role in blocking the downstream effects of eotaxin signaling, including eosinophil migration. [, ]

Eotaxin-2 (CCL24)

Compound Description: Similar to eotaxin, eotaxin-2 (CCL24) is a chemokine that attracts eosinophils by activating CCR3. [, ]

Relevance: SB 328437 effectively blocks the effects of eotaxin-2 by antagonizing CCR3, preventing eosinophil migration and potentially reducing inflammation. [, , ]

Eotaxin-3 (CCL26)

Compound Description: Eotaxin-3 (CCL26), like other eotaxins, is a potent chemoattractant for eosinophils. It primarily acts through CCR3, but some research suggests potential alternative pathways in specific contexts like asthma. []

Relevance: While SB 328437 effectively blocks eotaxin-3's action on eosinophils in healthy individuals, its efficacy in asthmatics appears less pronounced, particularly during a later migration phase. This suggests potential involvement of other receptors or mechanisms in CCL26-mediated eosinophil recruitment in asthmatics, differentiating it from the other eotaxins. []

Monocyte Chemotactic Protein-3 (MCP-3/CCL7)

Compound Description: Monocyte Chemotactic Protein-3 (MCP-3/CCL7) is a chemokine that attracts and activates various immune cells, including eosinophils, by signaling through CCR3. []

Relevance: Although not extensively discussed in the provided abstracts, MCP-3's interaction with CCR3, which SB 328437 antagonizes, suggests its potential involvement in the inflammatory processes targeted by SB 328437. []

Monocyte Chemotactic Protein-4 (MCP-4/CCL13)

Compound Description: Monocyte Chemotactic Protein-4 (MCP-4/CCL13) is another chemokine that activates CCR3 and induces eosinophil chemotaxis. [, ]

Relevance: SB 328437 effectively inhibits MCP-4's action on eosinophils by blocking CCR3, suggesting its potential as a therapeutic agent in conditions where MCP-4 plays a significant role. [, ]

Relevance: While RANTES is a CCR3 ligand, research suggests that its effects on glutamate release in the spinal cord might not be primarily mediated by CCR3, unlike its action through CCR1 and CCR5. This suggests a potentially limited role of SB 328437 in directly modulating RANTES signaling in this specific context. []

Interleukin-8 (IL-8)

Compound Description: Interleukin-8 (IL-8) is a cytokine involved in inflammatory responses, particularly in the lungs. While not a direct ligand for CCR3, research suggests that CCR3 might play a role in regulating IL-8 release. []

Relevance: Studies indicate that SB 328437 can indirectly reduce IL-8 production in lung cells, suggesting that CCR3 signaling might be involved in the inflammatory cascade leading to IL-8 release. This indirect effect further broadens the potential therapeutic implications of SB 328437 in inflammatory lung diseases. []

Overview

SB 328437 is a potent and selective antagonist for the CC chemokine receptor-3 (CCR3), which plays a significant role in various physiological and pathological processes, particularly in immune responses and inflammation. This compound has been studied extensively for its potential therapeutic applications in treating allergic diseases and conditions associated with eosinophil activity, such as asthma and inflammatory bowel disease.

Source

SB 328437 was developed by the pharmaceutical company SmithKline Beecham (now part of GlaxoSmithKline). It has been characterized in several studies for its pharmacological properties, particularly its ability to inhibit the binding of chemokines to CCR3, thereby modulating immune responses .

Classification

SB 328437 falls under the category of non-peptide chemokine receptor antagonists. It is specifically classified as a selective antagonist for CCR3, distinguishing it from other chemokine receptors and highlighting its potential for targeted therapeutic interventions .

Synthesis Analysis

Methods

The synthesis of SB 328437 involves several chemical steps to achieve its unique molecular structure. The compound is synthesized through a series of reactions that typically include:

  1. Formation of the naphthoylamino moiety: This step involves the coupling of naphthalene derivatives with amino acids or amines.
  2. Introduction of the nitrophenyl group: This is achieved through nitration reactions, followed by careful purification to obtain the desired product.
  3. Final modifications: These may include esterification or other functional group modifications to enhance potency and selectivity against CCR3.
Molecular Structure Analysis

Structure

The molecular formula of SB 328437 is C17_{17}H16_{16}N2_{2}O3_{3}, and its structure features a naphthoylamino group linked to a propionate moiety. The compound's structural characteristics allow it to interact selectively with CCR3.

Chemical Reactions Analysis

Reactions

SB 328437 undergoes specific interactions that are crucial for its function as a CCR3 antagonist. Key reactions include:

  1. Binding interactions: The compound competes with natural ligands (chemokines) for binding sites on CCR3, inhibiting receptor activation.
  2. Metabolic transformations: Like many drugs, SB 328437 may undergo metabolic reactions in vivo, including oxidation and conjugation, affecting its pharmacokinetics.

The understanding of these reactions is vital for optimizing dosage and minimizing side effects during therapeutic applications .

Mechanism of Action

Process

The mechanism by which SB 328437 exerts its effects involves:

  1. Receptor antagonism: By binding to CCR3, SB 328437 prevents the receptor from activating downstream signaling pathways that lead to eosinophil recruitment and activation.
  2. Inhibition of inflammatory responses: This blockade reduces inflammation associated with allergic reactions and other eosinophil-related conditions.

Data from experimental studies indicate that administration of SB 328437 leads to significant reductions in eosinophil counts in tissues affected by inflammation, demonstrating its potential efficacy in managing allergic diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is often used for administration in experimental settings.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility may vary with pH, influencing its bioavailability.

Relevant data indicate that these properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

SB 328437 has been investigated for several scientific applications:

  1. Research on allergic diseases: Its role as a CCR3 antagonist makes it valuable in studying the pathophysiology of asthma and other allergic conditions.
  2. Therapeutic development: Ongoing research aims to develop SB 328437 or related compounds into treatments for conditions characterized by eosinophilic inflammation, such as chronic rhinosinusitis and inflammatory bowel disease.
  3. Pharmacological studies: It serves as a tool compound in pharmacology to elucidate the functions of CCR3 in immune responses.

The continued exploration of SB 328437's properties and effects will likely contribute significantly to advancements in targeted therapies for inflammatory diseases .

Properties

CAS Number

247580-43-4

Product Name

SB 328437

IUPAC Name

methyl (2S)-2-(naphthalene-1-carbonylamino)-3-(4-nitrophenyl)propanoate

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(13-14-9-11-16(12-10-14)23(26)27)22-20(24)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,22,24)/t19-/m0/s1

InChI Key

VMFGCGRAIBLAFY-IBGZPJMESA-N

SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

methyl 2-naphthoylamino-3-(4-nitrophenyl)propionate
SB 328437
SB-328437

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.